molecular formula C9H10N4O B566463 1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE CAS No. 103262-66-4

1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE

Cat. No.: B566463
CAS No.: 103262-66-4
M. Wt: 190.206
InChI Key: ISMACRBLDOXNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoxaline core with a methyl group at the first position and a methylamino group at the third position, making it a unique derivative with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE typically involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

    Introduction of the Methylamino Group: The methylamino group can be introduced through nucleophilic substitution reactions, where the quinoxaline core is treated with methylamine under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include using continuous flow reactors, employing catalysts to enhance reaction rates, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Methylamine in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of the quinoxaline core.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2-Methylquinoxaline: A derivative with a methyl group at the second position.

    3-Aminoquinoxaline: A derivative with an amino group at the third position.

Uniqueness: 1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE is unique due to the presence of both a methyl group and a methylamino group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a pharmacological agent compared to simpler quinoxaline derivatives.

Properties

CAS No.

103262-66-4

Molecular Formula

C9H10N4O

Molecular Weight

190.206

IUPAC Name

2,3,5-trimethylpyrazino[2,3-b]pyrazin-6-one

InChI

InChI=1S/C9H10N4O/c1-5-6(2)12-9-8(11-5)10-4-7(14)13(9)3/h4H,1-3H3

InChI Key

ISMACRBLDOXNBE-UHFFFAOYSA-N

SMILES

CC1=C(N=C2C(=N1)N=CC(=O)N2C)C

Origin of Product

United States

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